Cas no 1806636-62-3 (2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one)

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one
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- インチ: 1S/C10H9BrClNO3/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13(15)16/h2-4,6H,5H2,1H3
- InChIKey: VZNCPNSOLGSJTB-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(CCl)C=CC=1[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 282
- XLogP3: 3
- トポロジー分子極性表面積: 62.9
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013022448-250mg |
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |
1806636-62-3 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013022448-500mg |
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |
1806636-62-3 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
Alichem | A013022448-1g |
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |
1806636-62-3 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-oneに関する追加情報
2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one: A Comprehensive Overview
The compound 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one, identified by the CAS number 1806636-62-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a chloromethyl substituent attached to a phenyl ring, all integrated into a propanone framework. The combination of these functional groups makes it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of compounds like 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one in the development of novel materials and drugs. For instance, researchers have explored its role in the synthesis of bioactive molecules, where the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions. This property is particularly valuable in medicinal chemistry, where such transformations are crucial for modifying molecular structures to enhance pharmacokinetic profiles.
The presence of the nitro group in the molecule adds another layer of functionality. Nitro groups are known for their ability to activate aromatic rings towards electrophilic substitution, which can be exploited in various coupling reactions. Moreover, the nitro group can be reduced to an amino group under specific conditions, opening up avenues for further functionalization and diversification of the molecule's properties.
The chloromethyl substituent on the phenyl ring introduces additional reactivity and selectivity into the compound. This group can participate in various types of reactions, including nucleophilic additions and eliminations, making it a valuable component in the design of more complex molecules. Recent advancements in catalytic methodologies have further enhanced our ability to manipulate such groups with greater precision and efficiency.
In terms of synthesis, 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one can be prepared through a variety of routes, depending on the starting materials and desired intermediates. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. This method has been optimized in recent studies to improve yields and selectivity, making it more accessible for large-scale production.
The application of this compound extends beyond traditional organic synthesis. For example, it has been investigated as a potential precursor for advanced materials such as polymers and nanoparticles. The ability to fine-tune its properties through strategic modifications makes it a promising candidate for use in fields ranging from electronics to biotechnology.
From an environmental standpoint, understanding the behavior and degradation pathways of compounds like 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one is crucial for ensuring sustainable practices. Recent research has focused on identifying biodegradation mechanisms and assessing their impact on ecosystems. These studies are essential for developing eco-friendly synthetic routes and waste management strategies.
In conclusion, 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one, with its unique structure and diverse functional groups, represents a valuable asset in modern chemistry. Its applications span across multiple disciplines, driven by continuous advancements in synthetic methodologies and material science. As research progresses, this compound is likely to find even more innovative uses, solidifying its importance in both academic and industrial settings.
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